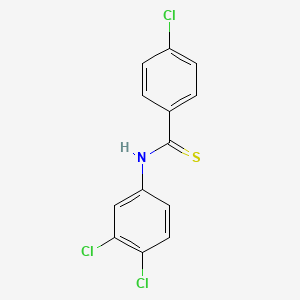

![molecular formula C18H20ClN5O3 B15179638 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide CAS No. 86190-47-8](/img/structure/B15179638.png)

N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycerol: , also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrolysis of Fats and Oils: Glycerol is commonly produced as a by-product in the soap-making process through the hydrolysis of fats and oils.

Transesterification: Another method involves the transesterification of triglycerides with methanol or ethanol, producing glycerol and methyl or ethyl esters.

Synthetic Production from Propylene: Glycerol can also be synthesized from propylene.

Industrial Production Methods:

Saponification: This is the traditional method where fats and oils are treated with a strong alkali, such as sodium hydroxide, to produce glycerol and soap.

Biodiesel Production: Glycerol is a major by-product in the production of biodiesel through the transesterification of vegetable oils or animal fats.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Glycerol can be oxidized to form various products, including dihydroxyacetone and glyceric acid.

Reduction: Glycerol can be reduced to produce compounds such as propanediol.

Esterification: Glycerol reacts with acids to form esters, such as mono- and diglycerides.

Dehydration: Glycerol can undergo dehydration to form acrolein.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a catalyst such as nickel is commonly used.

Esterification: Acid catalysts like sulfuric acid are often used.

Dehydration: Dehydration is typically carried out at high temperatures.

Major Products:

Oxidation: Dihydroxyacetone, glyceric acid.

Reduction: Propanediol.

Esterification: Mono- and diglycerides.

Dehydration: Acrolein.

Wissenschaftliche Forschungsanwendungen

Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .

Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .

Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .

Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .

Wirkmechanismus

Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .

Vergleich Mit ähnlichen Verbindungen

Ethylene Glycol: A diol with two hydroxyl groups, commonly used as an antifreeze.

Propylene Glycol: Another diol with similar physical properties to ethylene glycol but is non-toxic and used in food and pharmaceutical applications.

Uniqueness of Glycerol: Glycerol is unique due to its three hydroxyl groups, making it a trihydroxy alcohol. This gives it distinct physical and chemical properties, such as higher viscosity and hygroscopicity compared to diols like ethylene glycol and propylene glycol .

Eigenschaften

CAS-Nummer |

86190-47-8 |

|---|---|

Molekularformel |

C18H20ClN5O3 |

Molekulargewicht |

389.8 g/mol |

IUPAC-Name |

N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25) |

InChI-Schlüssel |

SLMDSOHNJYMVJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.